molecular formula C13H13NO2S B1395100 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-51-3

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1395100
M. Wt: 247.31 g/mol
InChI Key: FTIWJDSCQBOTIM-UHFFFAOYSA-N
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Patent
US09169261B2

Procedure details

2-o-Tolyl-thiazole-4-carboxylic acid ethyl ester (550 mg, 2.22 mmol) was dissolved in a mixture of THF (1.0 mL) and MeOH (1.0 mL). To this was added NaOH (20% aqueous, 0.444 mL). The reaction mixture was stirred overnight and was then diluted with CH2Cl2 (30 mL) and washed with 1M NaHSO4 (30 mL). The aqueous layer was extracted with CH2Cl2 (2×30 mL), then the combined organic layers were washed with water (1×30 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the product (434 mg, 1.98 mmol, 89%) as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.444 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[S:9][CH:10]=1)=[O:5])C.[OH-].[Na+]>C1COCC1.CO.C(Cl)Cl>[C:12]1([CH3:17])[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:8]1[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1=C(C=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.444 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1M NaHSO4 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=C(C=CC=C1)C=1SC=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mmol
AMOUNT: MASS 434 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.